molecular formula C11H6BrF3 B1524239 1-Bromo-6-(trifluoromethyl)naphthalene CAS No. 117539-60-3

1-Bromo-6-(trifluoromethyl)naphthalene

Cat. No.: B1524239
CAS No.: 117539-60-3
M. Wt: 275.06 g/mol
InChI Key: SASWADBSZGOQTQ-UHFFFAOYSA-N
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Description

1-Bromo-6-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.0676 .


Synthesis Analysis

The synthesis of this compound can be achieved through a catalytic process for trifluoromethylation of bromoaromatic compounds . The general procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core substituted with a bromo group at the 1-position and a trifluoromethyl group at the 6-position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.0676 . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not specified in the retrieved data.

Scientific Research Applications

Organic Synthesis and Material Science Applications

  • Mechanisms of Dioxin Formation

    Studies have investigated the formation of brominated dioxins from brominated hydrocarbons, including bromonaphthalenes, during high-temperature pyrolysis. These investigations help understand the environmental impact and guide the design of safer chemical processes and materials (Evans & Dellinger, 2003).

  • Incorporation into Dihydronaphthalene

    Research on adding allene units into 1,4-dihydronaphthalene has revealed pathways to generate complex naphthalene structures, demonstrating the versatility of bromonaphthalenes in synthesizing novel organic compounds (Azizoglu et al., 2007).

  • Aryne Route to Naphthalenes

    The exploration of arynes for synthesizing trifluoromethoxynaphthalenes has underscored the potential of brominated naphthalenes in facilitating complex molecular rearrangements, essential for developing new materials and pharmaceuticals (Schlosser & Castagnetti, 2001).

  • Synthesis of Naphthalene Diimides

    The creation of core-fluorinated naphthalene diimides from bromo-NDIs has been explored for their application in organic electronics, particularly in n-type organic field-effect transistors. This research highlights the role of bromonaphthalenes in developing advanced electronic materials (Yuan et al., 2016).

Safety and Hazards

While specific safety and hazard data for 1-Bromo-6-(trifluoromethyl)naphthalene is not available, general safety measures for handling bromoaromatic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

1-bromo-6-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3/c12-10-3-1-2-7-6-8(11(13,14)15)4-5-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWADBSZGOQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695810
Record name 1-Bromo-6-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117539-60-3
Record name 1-Bromo-6-(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117539-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-6-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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